![molecular formula C21H25N3O5S B3468429 N~1~-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B3468429.png)
N~1~-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE
Overview
Description
N~1~-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with piperazine to form 4-[2-(4-methylphenoxy)acetyl]piperazine. The final step involves the sulfonylation of this intermediate with 4-sulfamoylphenylacetic acid to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl or acetyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N~1~-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE exhibit promising anticancer properties. Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Case Study : A study published in Cell Reports demonstrated that a related piperazine derivative effectively reduced tumor growth in xenograft models by modulating key signaling pathways involved in cancer progression .
Neurological Disorders
The piperazine structure is known for its neuroactive properties, making this compound a candidate for treating neurological disorders such as schizophrenia and depression.
- Mechanism of Action : The compound may act as a serotonin receptor modulator, influencing neurotransmitter systems that regulate mood and cognition. This mechanism has been explored in preclinical models, showing improvements in behavioral outcomes associated with anxiety and depression .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N1-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Known for its use in the treatment of leprosy.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Exhibits analgesic properties similar to paracetamol.
Uniqueness
N~1~-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.
Biological Activity
N~1~-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE, a compound with significant potential in pharmacology, has garnered attention for its biological activity. This article aims to provide a comprehensive overview of its biological effects, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be described structurally as follows:
- Molecular Formula : C23H27N5O
- Molecular Weight : 388.49 g/mol
The structural complexity of this compound suggests multiple sites for biological interaction, which may contribute to its diverse pharmacological effects.
Research indicates that the biological activity of this compound may involve:
- Inhibition of Osteoclastogenesis : Similar compounds have demonstrated the ability to inhibit osteoclast formation and activity, which is crucial in managing bone resorption diseases such as osteoporosis . This suggests that this compound could play a role in treating osteolytic disorders.
- Anticonvulsant Activity : Related derivatives have shown promise in anticonvulsant activity, particularly in models of epilepsy. These compounds have been evaluated for their efficacy in preventing seizures through modulation of sodium channels .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Bone Health : By inhibiting osteoclastogenesis, this compound may serve as a treatment for osteoporosis and other metabolic bone diseases.
- Neurological Disorders : The anticonvulsant properties suggest potential applications in treating epilepsy and other seizure-related disorders.
In Vitro Studies
In vitro studies have demonstrated that compounds structurally similar to this compound can significantly reduce the expression of osteoclast-specific marker genes and inhibit bone resorption activities. For instance, a study found that related compounds effectively blocked the formation of mature osteoclasts and suppressed F-actin belt formation .
In Vivo Studies
In vivo experiments have shown that certain derivatives can prevent ovariectomy-induced bone loss in animal models. This highlights the potential for this compound to be developed into a therapeutic agent for postmenopausal osteoporosis.
Summary of Key Findings
Study Type | Key Findings |
---|---|
In Vitro | Inhibition of osteoclastogenesis; reduced expression of osteoclast markers. |
In Vivo | Prevention of bone loss in ovariectomized rats; potential application in osteoporosis treatment. |
Anticonvulsant | Demonstrated efficacy in seizure models; modulation of sodium channels observed. |
Properties
IUPAC Name |
N-[4-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-16-3-7-19(8-4-16)29-15-21(26)23-11-13-24(14-12-23)30(27,28)20-9-5-18(6-10-20)22-17(2)25/h3-10H,11-15H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYIQHRWXFBSEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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